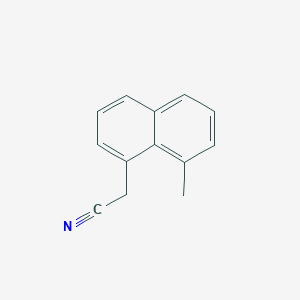
1-Methylnaphthalene-8-acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylnaphthalene-8-acetonitrile is an organic compound with the molecular formula C₁₂H₁₁N It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a methyl group at the first position and an acetonitrile group at the eighth position of the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Methylnaphthalene-8-acetonitrile can be synthesized through several methods. One common approach involves the alkylation of 1-methylnaphthalene with acetonitrile in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an inert solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound often involves large-scale alkylation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methylnaphthalene-8-acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C) are often used.
Substitution: Reagents like bromine (Br₂) or sulfuric acid (H₂SO₄) can facilitate substitution reactions.
Major Products Formed
Oxidation: 1-Naphthoic acid derivatives.
Reduction: 1-Methylnaphthalene-8-amine.
Substitution: Various substituted naphthalene derivatives depending on the electrophile used.
Applications De Recherche Scientifique
1-Methylnaphthalene-8-acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-methylnaphthalene-8-acetonitrile involves its interaction with various molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methylnaphthalene: Similar structure but lacks the acetonitrile group.
2-Methylnaphthalene: Isomer with the methyl group at the second position.
1-Naphthoic acid: Oxidized form of 1-methylnaphthalene.
Uniqueness
1-Methylnaphthalene-8-acetonitrile is unique due to the presence of both a methyl group and an acetonitrile group on the naphthalene ring. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications.
Propriétés
Formule moléculaire |
C13H11N |
|---|---|
Poids moléculaire |
181.23 g/mol |
Nom IUPAC |
2-(8-methylnaphthalen-1-yl)acetonitrile |
InChI |
InChI=1S/C13H11N/c1-10-4-2-5-11-6-3-7-12(8-9-14)13(10)11/h2-7H,8H2,1H3 |
Clé InChI |
LDQBDQMLVHTXFL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)C=CC=C2CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





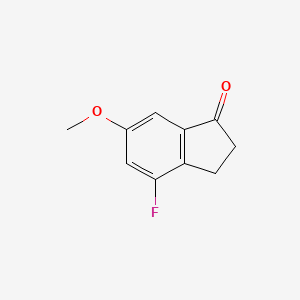
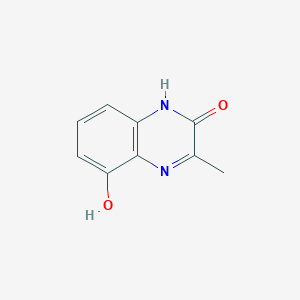
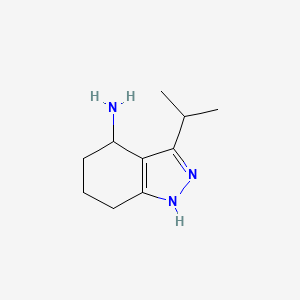
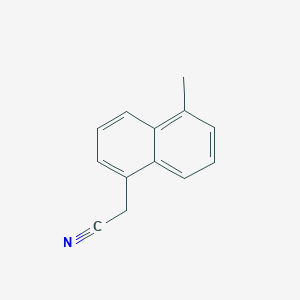
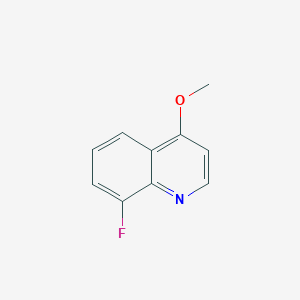
![7,7-Dimethyl-6-azaspiro[4.5]decan-9-one](/img/structure/B15071149.png)

![4-Fluoro-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B15071171.png)
![2-Ethyl-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine](/img/structure/B15071175.png)


